molecular formula C10H9Br2ClO3 B2433232 (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid CAS No. 764710-09-0

(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid

Cat. No.: B2433232
CAS No.: 764710-09-0
M. Wt: 372.44
InChI Key: NGPHEXOBZOOVNC-UHFFFAOYSA-N
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Description

“(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C8H7Br2ClO . It is related to 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with bromine, chlorine, and methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compound 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL are as follows :

Scientific Research Applications

  • Organometallic Chemistry : Suzuki et al. (1990) explored the synthesis and solution-phase behavior of new pentacoordinate triorganotin(IV) compounds, including those involving (2,6-dimethylphenoxy)triorganostannanes. These compounds demonstrate the hypervalent nature of anionic Sn(IV) species, indicating potential applications in organometallic chemistry and material science (Suzuki, Son, Noyori & Masuda, 1990).

  • Synthesis of Benzofuro-Pyrazoles : Hogale, Shirke, and Kharade (1995) reported on the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones using 2-(2,4-Dimethylphenoxy)propionic acid. This research opens avenues in the field of organic synthesis and pharmaceutical applications, highlighting the versatility of (2,6-dimethylphenoxy)acetic acid derivatives (Hogale, Shirke & Kharade, 1995).

  • Copper Complexes with Herbicides : Psomas et al. (1998) investigated copper complexes with various auxin herbicides, including those structurally related to (2,6-dimethylphenoxy)acetic acid. This study suggests potential applications in agriculture and environmental science, particularly in understanding the interactions between metal ions and herbicidal compounds (Psomas et al., 1998).

  • Crystallography and Molecular Structure : Lynch et al. (2003) conducted crystal engineering studies on phenoxyacetic acid derivatives, including (2,6-dimethylphenoxy)acetic acid. Their work provides insights into the conformational behavior of these molecules, which is crucial in fields like material science and drug design (Lynch et al., 2003).

  • Powder Diffraction of Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction. These compounds, related to (2,6-dimethylphenoxy)acetic acid, are potential pesticides, indicating the chemical's relevance in agricultural chemistry (Olszewska, Tarasiuk & Pikus, 2011).

  • Hydrogen Bonding in Tryptaminium Salts : Smith and Lynch (2015) explored the crystal structures and hydrogen bonding in the tryptaminium salts of isomeric phenoxyacetic acids, including derivatives similar to (2,6-dimethylphenoxy)acetic acid. Their research contributes to a deeper understanding of molecular interactions in crystallography (Smith & Lynch, 2015).

Safety and Hazards

The safety and hazards of related compound 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL are as follows :

Properties

IUPAC Name

2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2ClO3/c1-4-7(11)10(16-3-6(14)15)8(12)5(2)9(4)13/h3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPHEXOBZOOVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OCC(=O)O)Br)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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